molecular formula C26H24N6O3 B565708 2H-2-Ethyl Candesartan CAS No. 1246819-02-2

2H-2-Ethyl Candesartan

Katalognummer: B565708
CAS-Nummer: 1246819-02-2
Molekulargewicht: 468.517
InChI-Schlüssel: OFOKUACFEHSBTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-2-Ethyl Candesartan is an impurity of Candesartan . It has a molecular formula of C26H24N6O3 and a molecular weight of 468.51 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 154-159°C, a predicted boiling point of 746.0±70.0 °C, and a predicted density of 1.34±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Efficacy in Chronic Heart Failure Candesartan cilexetil, a pro-drug of candesartan, is a selective antagonist of the angiotensin II type 1 receptor. It is widely recognized for its role in managing hypertension and has been approved in Europe for chronic heart failure (CHF) treatment in patients with impaired left ventricular systolic function. The CHARM programme highlighted that candesartan cilexetil significantly reduces morbidity and mortality in CHF patients, offering cardiovascular benefits both as an alternative and as an add-on to ACE inhibitor therapy. Despite its broad application, renal monitoring is advised due to its generally good tolerability profile C. Fenton & L. Scott, 2005.

Comparative Antihypertensive Efficacy Candesartan's unique binding characteristics and slow dissociation from the angiotensin subtype 1 receptor differentiate it from other angiotensin II receptor antagonists like losartan. This distinction is reflected in its superior antihypertensive efficacy and longer duration of action in clinical trials J. Mallion & J. Baguet, 2000.

Renoprotective Effects in Diabetic Nephropathy Candesartan demonstrates significant renoprotective effects, especially in the kidneys, unrelated to its systemic blood pressure reduction capabilities. It effectively reduces renal vascular resistance and urinary albumin excretion in hypertensive patients and those with type 2 diabetes mellitus, showcasing potential in preventing or slowing the progression of diabetic nephropathy A. Mimran & V. Alfaro, 2003.

Impact on Cardiovascular and Cerebrovascular Risk Reduction Candesartan has been evaluated for its efficacy in reducing key cardiovascular risk factors like microalbuminuria, heart failure, retinopathy, and carotid intima-medial thickness. Its long-acting nature and positive metabolic characteristics make it an effective antihypertensive agent, contributing to improved cardiovascular and cerebrovascular outcomes I. Okpechi & B. Rayner, 2010.

Wirkmechanismus

Target of Action

2H-2-Ethyl Candesartan, also known as Candesartan, is an angiotensin receptor blocker (ARB) that primarily targets the type-1 angiotensin II receptor (AT1) subtype . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is involved in regulating blood pressure .

Mode of Action

Candesartan acts by selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure. By blocking its action, Candesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

Candesartan’s action on the AT1 receptor affects several biochemical pathways. One key pathway involves the regulation of intracellular calcium levels . By reducing intracellular calcium overload, Candesartan can alleviate insulin resistance and reduce lipid accumulation . This action on calcium channels suggests a potential role for Candesartan in managing conditions like diabetes and hyperlipidemia, in addition to its primary use in treating hypertension .

Pharmacokinetics

Candesartan is administered orally as a prodrug, Candesartan cilexetil, which is rapidly converted to the active metabolite, Candesartan, during absorption in the gastrointestinal tract . The pharmacokinetic properties of Candesartan are dose-dependent, with a half-life of approximately 3.5 to 4 hours . About 75% of Candesartan is excreted as unchanged drug in urine and feces . In populations with renal or hepatic impairment, the pharmacokinetics of Candesartan may be altered, necessitating dosage adjustments .

Action Environment

The action of Candesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of Candesartan cilexetil and its conversion to Candesartan . Additionally, conditions like renal or hepatic impairment can alter the pharmacokinetics of Candesartan, affecting its bioavailability and necessitating dosage adjustments .

Safety and Hazards

Candesartan cilexetil, a related compound, is suspected of damaging fertility or the unborn child . It is also very toxic to aquatic life .

Zukünftige Richtungen

2H-2-Ethyl Candesartan is currently available for purchase from various suppliers for pharmaceutical analytical testing . This suggests that it may continue to be used in the development and testing of new pharmaceuticals.

Eigenschaften

IUPAC Name

2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKUACFEHSBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737917
Record name 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-02-2
Record name 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.